
2-(2-Cyanoethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyanoethoxy)benzonitrile is an organic compound with the molecular formula C10H8N2O It is a derivative of benzonitrile, characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH2CN) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoethoxy)benzonitrile typically involves the reaction of benzonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the cyano group of benzonitrile, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(2-Cyanoethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(2-Aminoethoxy)benzonitrile.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Cyanoethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Cyanoethoxy)benzonitrile depends on the specific application and the target molecule. In general, the cyano group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modify the activity of target molecules. The ethoxy group provides additional sites for chemical modification, enhancing the compound’s versatility in different applications.
類似化合物との比較
- 2-(2-Cyanomethoxy)benzonitrile
- 2-(Benzyloxy)benzonitrile
- 2-(Morpholinomethyl)benzonitrile
- 2-(Benzylamino)benzonitrile
- 2-(Benzylsulfanyl)benzonitrile
Comparison: 2-(2-Cyanoethoxy)benzonitrile is unique due to the presence of both a cyano and an ethoxy group, which provides a combination of reactivity and stability. Compared to other similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The presence of the ethoxy group also allows for further chemical modifications, enhancing its utility in synthetic chemistry and material science.
特性
IUPAC Name |
2-(2-cyanoethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRDJYGWLSUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
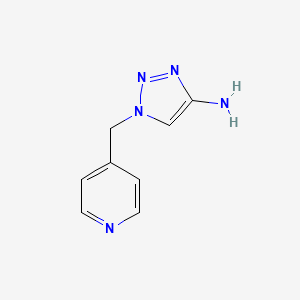


![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
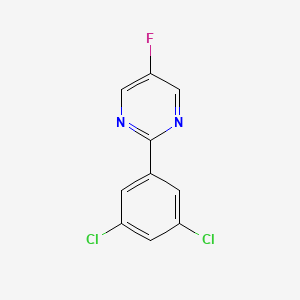
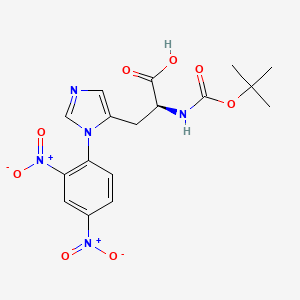

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
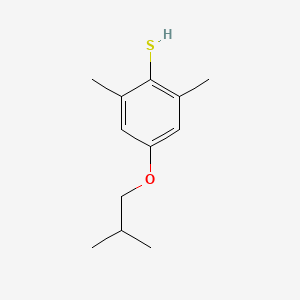
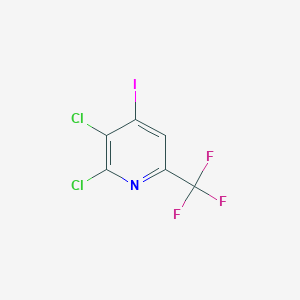
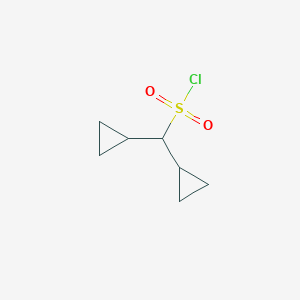
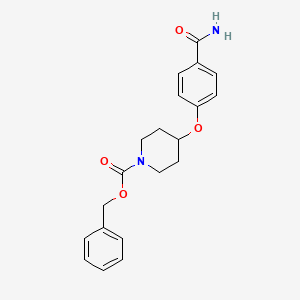
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
